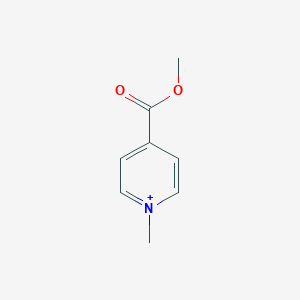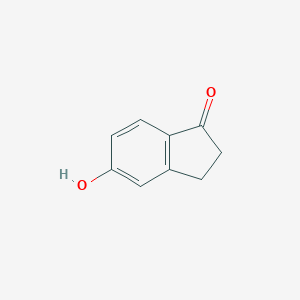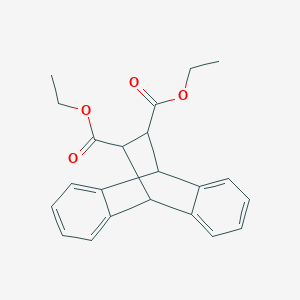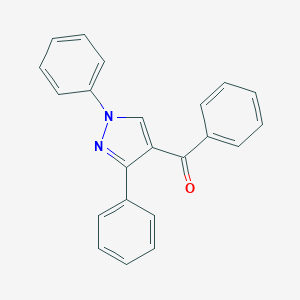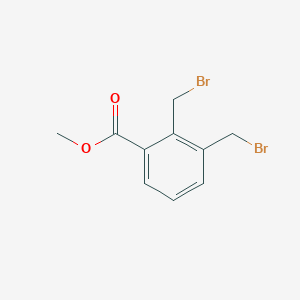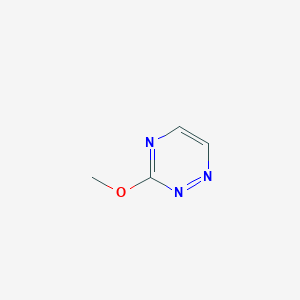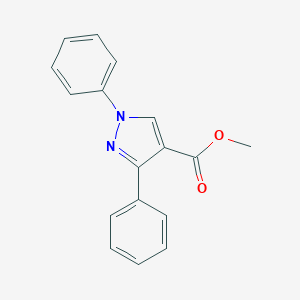![molecular formula C10H8Cl2N6 B188613 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine CAS No. 5822-69-5](/img/structure/B188613.png)
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine, also known as CCDP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in lab experiments is its potential as an anticancer agent. This compound has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising therapeutic agent for various types of cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine. One potential direction is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Additionally, the potential applications of this compound in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases, warrant further investigation.
Applications De Recherche Scientifique
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
| 5822-69-5 | |
Formule moléculaire |
C10H8Cl2N6 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N6/c11-5-1-3-6(4-2-5)17-18-7-8(12)15-10(14)16-9(7)13/h1-4H,(H4,13,14,15,16) |
Clé InChI |
VZVFZTIOWNQOBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
| 5822-69-5 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
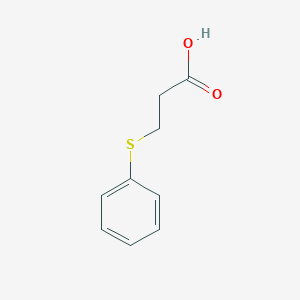
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
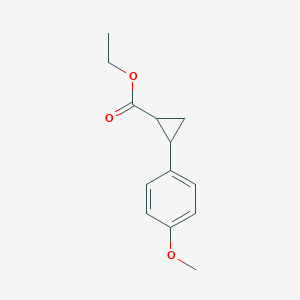
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
